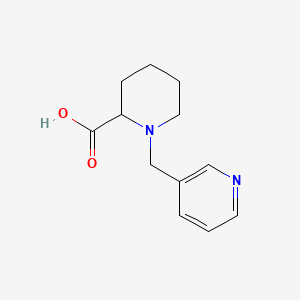

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACECDLPKCIEZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408823 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025019-22-0 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data on this molecule is limited, this document synthesizes information from closely related analogues and its constituent moieties—piperidine-2-carboxylic acid (pipecolic acid) and a pyridin-3-ylmethyl group—to project its chemical properties, potential synthetic routes, and pharmacological relevance. This guide serves as a foundational resource for researchers exploring the therapeutic applications of novel piperidine and pyridine derivatives.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound brings together two "privileged scaffolds" in drug discovery: the piperidine ring and the pyridine nucleus. Piperidine derivatives are prevalent in a vast array of natural products and pharmaceuticals, valued for their conformational rigidity and ability to interact with biological targets.[1][2] Similarly, the pyridine ring is a cornerstone in medicinal chemistry, contributing to the efficacy of drugs across various therapeutic areas, including cardiovascular, anti-inflammatory, and neurodegenerative diseases.[3][4] The union of these two motifs in the target molecule suggests a rich, yet underexplored, potential for biological activity.

This guide will elucidate the chemical identity of this compound, propose viable synthetic pathways based on established organic chemistry principles, and discuss its predicted physicochemical and pharmacological properties.

Chemical Structure and Physicochemical Properties

This compound is a chiral, non-proteinogenic amino acid. Its structure features a piperidine ring N-substituted with a pyridin-3-ylmethyl group, and a carboxylic acid function at the 2-position of the piperidine ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1025019-22-0 | ChemicalBook |

| Molecular Formula | C12H16N2O2 | - |

| Molecular Weight | 220.27 g/mol | - |

A summary of key identifiers for this compound.

Predicted Physicochemical Properties:

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic strategies. The most logical approaches involve the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives.

Synthetic Pathways

Two primary retrosynthetic disconnections are considered:

-

Direct N-Alkylation: This involves the reaction of piperidine-2-carboxylic acid or its ester with a suitable 3-pyridylmethyl halide (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine).

-

Reductive Amination: This pathway involves the reaction of piperidine-2-carboxylic acid or its ester with pyridine-3-carbaldehyde in the presence of a reducing agent.

Experimental Protocol 1: Synthesis via Direct N-Alkylation

This protocol outlines a general procedure for the N-alkylation of a piperidine-2-carboxylic acid ester with a pyridylmethyl halide.[6]

Step 1: Esterification of Piperidine-2-carboxylic Acid

-

Rationale: Protection of the carboxylic acid as an ester prevents unwanted side reactions and improves solubility in organic solvents.

-

Procedure:

-

Suspend piperidine-2-carboxylic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and bubble in dry HCl gas until the solid dissolves, or add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

-

Step 2: N-Alkylation

-

Rationale: A base is required to deprotonate the piperidine nitrogen, allowing it to act as a nucleophile.

-

Procedure:

-

Dissolve the piperidine-2-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.5 eq).

-

Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq).

-

Heat the reaction mixture at 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography.

-

Step 3: Hydrolysis

-

Rationale: Removal of the ester protecting group to yield the final carboxylic acid.

-

Procedure:

-

Dissolve the purified ester in a mixture of methanol and water.

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with an acid (e.g., 1M HCl) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Experimental Protocol 2: Synthesis via Reductive Amination

This protocol provides an alternative, often milder, route to the target compound.[7][8]

Step 1: Imine/Iminium Formation and In Situ Reduction

-

Rationale: The reaction of an aldehyde with a secondary amine forms an iminium ion, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride is a common choice for this transformation.[9]

-

Procedure:

-

Dissolve piperidine-2-carboxylic acid methyl ester (1.0 eq) and pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10]

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 2: Hydrolysis

-

The hydrolysis of the resulting ester can be carried out as described in Step 3 of Protocol 1.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-N bonds.

-

Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.

Potential Biological and Pharmacological Properties

The biological activity of this compound has not been extensively reported. However, based on the known pharmacology of its constituent moieties and related structures, several potential therapeutic applications can be hypothesized.

Neurological and CNS Disorders

Derivatives of piperidine-2-carboxylic acid (pipecolic acid) are known to interact with the central nervous system.[11] Pipecolic acid itself is a metabolite of lysine and is associated with certain neurological conditions.[11][12] Furthermore, substituted piperidine-2-carboxylic acids have been investigated as potent N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurodegenerative disorders and epilepsy.[13] The introduction of the pyridylmethyl group may modulate the affinity and selectivity for various CNS targets.

Enzyme Inhibition

Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[3] The structural features of this compound, particularly the carboxylic acid and the nitrogen atoms, make it a candidate for interacting with the active sites of various enzymes. For instance, related structures have shown potential as inhibitors of MALT1 protease, which is implicated in autoimmune diseases and B-cell lymphomas.[1]

Antimicrobial and Anticancer Potential

Both pyridine and piperidine scaffolds are found in numerous compounds with demonstrated antimicrobial and anticancer activities.[14] The specific combination of these two rings in the target molecule could lead to novel compounds with efficacy against various pathogens or cancer cell lines.

Future Directions and Conclusion

This compound represents a promising, yet understudied, molecule with potential applications in drug discovery. This technical guide has provided a theoretical framework for its synthesis and has highlighted potential areas of pharmacological interest based on the extensive literature on related compounds.

Future research should focus on:

-

Efficient and Stereoselective Synthesis: Developing a robust and scalable synthesis for both enantiomers of the molecule is crucial for detailed biological evaluation.

-

In Vitro and In Vivo Screening: A comprehensive screening of the compound against a panel of biological targets, including CNS receptors and various enzymes, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the pyridine and piperidine rings will help to elucidate the key structural features required for biological activity.

References

- Barluenga, J., et al. (1999). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 64(16), 5896-5903.

- Barluenga, J., et al. (2002). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. Accounts of Chemical Research, 35(12), 967-976.

- Chou, T.-C., & Wu, H.-J. (2002). SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS.

- Dömling, A., et al. (2000). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3763-3766.

- Wu, H.-J., & Chou, T.-C. (2002). SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS.

-

Wikipedia contributors. (2023). Pipecolic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 174-192.

- He, H.-Y., & Tang, M.-C. (2008). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 80(5), 741-748.

- Gatto, G. J., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(23), 7432-7433.

- Ornstein, P. L., et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 35(18), 3344-3355.

- Gregory, M. A., et al. (2013). Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9).

-

US EPA. (n.d.). 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]

- Nagel, J., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2203-2207.

- Wang, Q., et al. (2017). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry.

- Miyata, O., et al. (2004). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(18), 4767-4771.

- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]

- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.

- Ramakrishnan, K., et al. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 12(1), 1-17.

- Dong, J., & Krische, M. J. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(17), 8445-8451.

- Scully, F. E. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.

- Reddy, C. R., et al. (2015). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Journal of Chemical and Pharmaceutical Sciences.

- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Pelter, A., & Rosser, R. M. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720.

-

PubChemLite. (n.d.). 1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.

- Siler, D. A., et al. (2022). A General Strategy for N–(Hetero)

- Khan, I., et al. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 25(21), 5082.

- Szymański, P., et al. (2021).

- Carballo, R., et al. (2005). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta, 358(1), 135-141.

- Ananikov, V. P., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

-

Wikipedia contributors. (2023). Pyridine-3-carbaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.

Sources

- 1. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 12. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Pharmacological Profile and Mechanism of Action for Pipecolic Acid Derivatives

Executive Summary: The Rigid Proline Scaffold

Pipecolic acid (2-piperidinecarboxylic acid) represents a critical scaffold in medicinal chemistry, functioning primarily as a higher homologue of proline. Its pharmacological significance arises from its six-membered piperidine ring, which imposes distinct conformational constraints compared to the five-membered pyrrolidine ring of proline.

In drug design, the pipecolic acid moiety is utilized to:

-

Restrict Conformational Entropy: Locking peptide bonds into specific cis or trans rotamers to increase binding affinity.

-

Mimic Proline in Immunophilins: Serving as a high-affinity substrate for FK506-Binding Proteins (FKBPs).

-

Modulate Ion Channels: Acting as the lipophilic "head" in amide-linked local anesthetics.

This guide analyzes the three primary pharmacological classes derived from this scaffold: Local Anesthetics (Voltage-gated

Structural Pharmacology & Chirality

The pharmacological activity of pipecolic acid derivatives is strictly stereospecific. The piperidine ring creates a chiral center at the

-

Conformational Dynamics: Unlike proline, which favors the trans amide rotamer but easily isomerizes, pipecolic acid derivatives often exhibit a higher population of the cis rotamer due to steric clash between the

-methylene of the ring and the N-substituent. -

Chirality & Toxicity:

-

Anesthetics: The S(-)-enantiomers (e.g., Levobupivacaine, Ropivacaine) possess a wider safety margin regarding cardiotoxicity compared to the R(+)-enantiomers. The R-isomers dissociate more slowly from cardiac

channels, leading to fatal arrhythmias. -

Immunosuppressants: The pipecolic acid residue in Rapamycin and Tacrolimus is strictly configured to fit the hydrophobic pocket of FKBP12.

-

Class I: Local Anesthetics (Voltage-Gated Blockers)

Key Compounds: Bupivacaine, Ropivacaine, Mepivacaine.

Mechanism of Action

These derivatives function as state-dependent blockers of voltage-gated sodium channels (

-

Membrane Diffusion: The uncharged (lipophilic) base diffuses through the phospholipid bilayer.

-

Intracellular Protonation: Once inside the cytoplasm (lower pH), the amine becomes protonated (ionized).

-

Channel Binding: The cationic form enters the open channel pore and binds to specific residues (phenylalanine/tyrosine) in the S6 transmembrane segment of Domain IV.

-

State Dependence: They bind with highest affinity to the Open and Inactivated states, effectively increasing the refractory period of the neuron (phasic block).

Signaling Pathway Visualization

Figure 1: State-dependent blockade of

Class II: Immunosuppressants (Immunophilin Ligands)

Key Compounds: Tacrolimus (FK506), Sirolimus (Rapamycin).

Mechanism of Action

In these macrocyclic lactones, the pipecolic acid moiety is not the "effector" but the binding anchor .

-

FKBP12 Binding: The pipecolic acid ring mimics a proline residue. It inserts into the hydrophobic pocket of the immunophilin protein FKBP12 (a rotamase enzyme).

-

Gain-of-Function Complex: The binary complex (Drug-FKBP12) creates a composite surface that binds a third protein (the effector).

-

Tacrolimus: Complex binds Calcineurin

Inhibits dephosphorylation of NF-AT -

Rapamycin: Complex binds mTOR (FRB domain)

Inhibits cell cycle progression (G1 to S phase).

-

Pathway Visualization

Figure 2: The "Dual Domain" mechanism. The pipecolic acid moiety anchors the drug to FKBP12, enabling the inhibition of downstream effectors.

Class III: NMDA Antagonists (Case Study)

Compound: Selfotel (CGS 19755).[1][2][3][4]

-

Structure: cis-4-phosphonomethyl-2-piperidinecarboxylic acid.[3]

-

Mechanism: Competitive antagonist at the glutamate recognition site of the NMDA receptor.

-

Significance: While clinical development ceased due to neurotoxicity/efficacy issues, Selfotel demonstrates how the rigid pipecolic scaffold can be functionalized (phosphonate group) to mimic glutamate, contrasting with the lipophilic substitution seen in anesthetics.

Experimental Protocols

Protocol A: Stereoselective Synthesis (Representative)

Objective: Synthesis of chiral pipecolic acid derivatives via hydrogenation.

-

Starting Material: 2-substituted pyridine derivative (e.g., 2-picolinic acid).

-

Catalyst Preparation: Use a chiral Rhodium complex, e.g.,

where L is a chiral bisphosphine ligand (e.g., Ph-TRAP). -

Reaction:

-

Dissolve substrate in isopropanol/base (Cesium Carbonate).

-

Pressurize with

(20–50 bar). -

Heat to 60°C for 12–24 hours.

-

-

Purification: Filter catalyst through Celite. Evaporate solvent. Recrystallize to isolate the cis-L-pipecolic derivative.

-

Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralpak AD-H column).

Protocol B: Whole-Cell Patch Clamp (Na+ Inhibition)

Objective: Determine IC50 and state-dependence of a pipecolic anesthetic.

-

Cell Preparation: Use CHO cells stably expressing

or isolated dorsal root ganglion (DRG) neurons. -

Solutions:

-

Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.2).

-

Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).

-

-

Giga-seal Formation: Approach cell with pipette (2–4 M

resistance). Apply suction to form G -

Voltage Protocol (State Dependence):

-

Resting Block: Hold at -120 mV (channels closed). Pulse to -20 mV. Measure peak current.

-

Inactivated Block: Hold at -70 mV (channels partially inactivated). Pulse to -20 mV.

-

-

Drug Application: Perfusion of pipecolic derivative (0.1 – 100

M). -

Analysis: Plot fractional inhibition (

) vs. concentration. The IC50 should be significantly lower (higher potency) at the -70 mV holding potential compared to -120 mV.

Comparative Data Summary

| Compound | Class | Stereochemistry | Target | Potency (Rel) | Half-Life ( | Toxicity Profile |

| Bupivacaine | Anesthetic | Racemic (50:50) | High | 2.7 hrs | High Cardiotoxicity | |

| Levobupivacaine | Anesthetic | S(-)-enantiomer | High | 2.6 hrs | Reduced Cardiotoxicity | |

| Ropivacaine | Anesthetic | S(-)-enantiomer | Moderate | 1.8 hrs | Lowest Cardiotoxicity | |

| Tacrolimus | Immunosuppressant | Macrolide | FKBP12 / Calcineurin | Ultra-High (nM) | 21-35 hrs | Nephrotoxicity |

| Selfotel | NMDA Antagonist | cis-Racemate | NMDA Receptor | Moderate | N/A | Neurotoxicity (Failed) |

References

-

Scholz, A. (2002). Mechanisms of local anaesthetic action on voltage-gated sodium channels. British Journal of Anaesthesia.

-

Van Duyne, G. D., et al. (1993). Atomic structures of the human immunophilin FKBP-12 complexes with FK506 and rapamycin. Journal of Molecular Biology.

-

Heavner, J. E. (2007). Local anesthetics.[5][6][7] Current Opinion in Anaesthesiology.

-

Grotta, J., et al. (1995).[2] Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Stroke.

-

Catterall, W. A. (1987). Common modes of drug action on Na+ channels: local anesthetics, antiarrhythmics and anticonvulsants. Trends in Pharmacological Sciences.

Sources

- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selfotel [medbox.iiab.me]

- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selfotel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.wfsahq.org [resources.wfsahq.org]

- 7. nysora.com [nysora.com]

The Pipecolic Paradigm: Engineering N-Substituted Piperidine-2-Carboxylic Acid Scaffolds

Executive Summary

The N-substituted piperidine-2-carboxylic acid scaffold (often referred to as pipecolic acid or homoproline ) represents a critical structural motif in medicinal chemistry. Distinguished by its six-membered ring, it offers a distinct conformational profile compared to its five-membered analogue, proline. This scaffold is the pharmacophore engine behind major classes of therapeutics, including local anesthetics (e.g., ropivacaine), immunosuppressants (e.g., rapamycin/sirolimus), and emerging peptidomimetics.

This technical guide dissects the structural dynamics, synthetic methodologies, and pharmacological utility of this scaffold, providing researchers with actionable protocols for integrating pipecolic acid derivatives into drug discovery pipelines.

Structural Dynamics & Conformational Analysis

The "Homoproline" Effect

Unlike flexible linear amino acids, pipecolic acid imposes severe conformational constraints on the peptide backbone. However, the expansion from a 5-membered (proline) to a 6-membered (piperidine) ring introduces unique puckering modes—predominantly the chair and twist-boat conformations.

Cis/Trans Isomerism: The Molecular Switch

The biological activity of N-substituted pipecolic acid derivatives is frequently governed by the cis (Z) to trans (E) equilibrium of the N-terminal amide bond.

-

Proline: ~10-30% cis population in water.

-

Pipecolic Acid: The cis population is often higher due to the steric relief provided by the larger ring, making it an excellent inducer of

-turns in peptidomimetics.

Mechanistic Implication: In FK506 (Tacrolimus), the pipecolic acid moiety serves as a binding anchor. The rotamase activity of FKBP12 specifically catalyzes the cis-trans isomerization of this bond, a key step in immune modulation signal transduction.

Synthetic Methodologies

The construction of chiral N-substituted pipecolic acid scaffolds generally follows three distinct retrosynthetic logic streams.

Comparative Synthetic Strategies

| Strategy | Key Reagents | Stereocontrol Source | Scalability | Primary Application |

| A. Asymmetric Hydrogenation | Pyridines, H₂, Ir/Rh Catalysts | Chiral Ligands (e.g., Binapine, Josiphos) | High (Industrial) | API Manufacturing (e.g., Levobupivacaine) |

| B. Chiral Pool Cyclization | L-Lysine, NaNO₂ | Intrinsic Chirality of L-Lysine | Moderate | Peptidomimetics, Natural Product Synthesis |

| C. Auxillary-Directed | Picolinic Acid, Oxazolidinones | Chiral Auxillary (e.g., Evans/Glorius) | Low (R&D only) | Complex, multi-center scaffold generation |

Deep Dive: Asymmetric Hydrogenation of Pyridinium Salts

This is the most "atom-economical" route for generating N-substituted scaffolds. The aromatic pyridine ring is reduced to the chiral piperidine in a single step.

Detailed Experimental Protocol

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-Methoxycarbonylpyridinium Chloride

Objective: Synthesis of (S)-N-benzyl-pipecolic acid methyl ester. Context: This protocol is adapted from high-efficiency industrial routes (e.g., synthesis of Levobupivacaine precursors) where enantioselectivity is critical.

Reagents & Equipment[1][2][3]

-

Substrate: N-benzyl-2-methoxycarbonylpyridinium chloride (1.0 equiv)

-

Catalyst Precursor: [Ir(cod)Cl]₂ (1.0 mol%)

-

Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

-

Solvent: Anhydrous Methanol/THF (1:1 v/v)

-

Additive: Iodine (I₂) (5-10 mol%) - Critical for catalyst activation.

-

Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology

-

Catalyst Preparation (Glovebox/Schlenk Line):

-

In a flame-dried Schlenk flask, dissolve [Ir(cod)Cl]₂ and the chiral ligand in degassed THF. Stir at room temperature for 30 minutes to form the active complex (solution typically turns deep orange/red).

-

-

Substrate Loading:

-

Add the pyridinium salt substrate to the catalyst solution.

-

Add the Iodine (I₂) additive. Why? Iodine oxidizes the Ir(I) precatalyst or stabilizes the hydride intermediate, significantly boosting turnover frequency (TOF).

-

-

Hydrogenation:

-

Transfer the mixture to the autoclave under an inert atmosphere (Ar or N₂).

-

Purge the vessel with H₂ gas (3 cycles) to remove trace oxygen.

-

Pressurize to 50 bar (approx. 725 psi) H₂.

-

Stir vigorously at 25-30°C for 12–24 hours. Note: Higher temperatures may degrade enantioselectivity.

-

-

Work-up & Analysis:

-

Carefully vent H₂ gas.

-

Concentrate the solvent under reduced pressure.

-

Basify with saturated NaHCO₃ and extract with Ethyl Acetate.

-

Validation: Analyze conversion via ¹H-NMR (disappearance of aromatic pyridine protons) and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA gradient).

-

Pharmacological Applications[4][5][6][7][8]

Local Anesthetics (The "Caines")

The N-alkyl pipecolic acid amide scaffold is the structural core of the long-acting local anesthetics.

-

Structure-Activity Relationship (SAR): The lipophilicity of the N-substituent correlates with potency and duration of action.

-

Mepivacaine: N-methyl (Short duration).

-

Ropivacaine:[4] N-propyl (Medium duration, lower cardiotoxicity).

-

Bupivacaine: N-butyl (Long duration, higher cardiotoxicity).

-

-

Chirality: The (S)-enantiomers (e.g., Levobupivacaine, Ropivacaine) exhibit reduced cardiotoxicity compared to the (R)-enantiomers or racemates, necessitating the asymmetric synthesis protocols described above.

Immunosuppressants

In Rapamycin (Sirolimus) and FK506 (Tacrolimus) , the pipecolic acid moiety is not merely a linker but a recognition element. It binds into the hydrophobic pocket of the FKBP12 immunophilin. The "homoproline" ring is essential for the twist required to bind the protein surface.

Peptidomimetics & Collagen Models

N-substituted pipecolic acids are used to replace Proline in collagen mimics. The 6-membered ring alters the cis/trans ratio of the peptide bond, allowing researchers to "tune" the stability of the collagen triple helix.

References

-

Asymmetric Hydrogenation of Heteroarenes: Wang, D. S., Chen, Q. A., Lu, S. M., & Zhou, Y. G. (2012). Asymmetric hydrogenation of heteroarenes and arenes.[2] Chemical Reviews, 112(4), 2557-2590. [Link]

-

Conformational Analysis of Pipecolic Acid: Beausoleil, E., & Lubell, W. D. (1996).[5] Steric effects on the amide cis-trans equilibrium of N-acyl-2-substituted pyrrolidines and piperidines. Journal of the American Chemical Society, 118(51), 12902-12908. [Link]

-

Synthesis of Ropivacaine/Levobupivacaine: Gerk, P. M., & Virginia, K. (2000). Ropivacaine and bupivacaine: The role of chirality. The Journal of Clinical Pharmacology, 40(12), 1322-1330. [Link]

-

Auxiliary-Based Synthesis (Glorius Method): Glorius, F., Spielkamp, N., & Holle, S. (2004). Efficient asymmetric hydrogenation of pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]

-

Peptidomimetic Applications: Somu, R. V., & Johnson, R. L. (2005).[6][7] Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954-5963. [Link]

Sources

- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

[1][2]

Chemical Identity & Structural Analysis[3]

This molecule is an N-alkylated derivative of pipecolic acid (homoproline), featuring a 3-pyridylmethyl group attached to the piperidine nitrogen. Its structure combines a zwitterionic amino acid core with an aromatic pyridine moiety, creating a versatile pharmacophore with distinct ionization states.

| Property | Details |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number | 1025019-22-0 (Free Acid); 1255665-52-1 (Dihydrochloride) |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Chirality | Contains one chiral center at C2 of the piperidine ring.[1][2] (Usually supplied as a racemate or the ( |

| SMILES | OC(=O)C1CCCCN1CC2=CN=CC=C2 |

Structural Components & Pharmacophoric Features[2][3][5]

-

Pipecolic Acid Core: A rigidified homolog of proline. The six-membered ring restricts conformational freedom, often improving the metabolic stability and selectivity of peptide ligands.

-

Carboxylic Acid (C2): Provides a hydrogen bond acceptor/donor site and an acidic center for salt bridge formation.

-

Tertiary Amine (N1): The piperidine nitrogen is basic and serves as the pivot point for zwitterion formation.

-

Pyridine Ring (3-position): An aromatic, electron-deficient ring that can engage in

-

Physicochemical Properties (The Core)

The behavior of this molecule in biological systems is dictated by its ionization state. Unlike simple amino acids, this compound possesses three ionizable functional groups.

Ionization Profile (pKa & Speciation)

Understanding the pKa values is critical for formulation and predicting membrane permeability.

-

pKa₁ (Carboxylic Acid): ~2.3 (Predicted). The acid is deprotonated at physiological pH.

-

pKa₂ (Pyridine Nitrogen): ~5.2. The pyridine ring is weakly basic. At acidic pH (e.g., pH 4), it becomes protonated.[3]

-

pKa₃ (Piperidine Nitrogen): ~8.8 – 9.2. The tertiary amine is the most basic site. The electron-withdrawing nature of the benzyl-like pyridine ring slightly lowers this pKa compared to unsubstituted pipecolic acid (pKa ~11).

pH-Dependent Speciation

-

pH < 2 (Strongly Acidic): Dicationic Species (+2) . Both nitrogens are protonated; carboxyl group is protonated (

). -

pH 4 – 5: Cationic/Zwitterionic Mix . Carboxyl deprotonates (

), Pyridine is partially protonated. -

pH 7.4 (Physiological): Zwitterionic Species (Net Charge 0) . Carboxyl is anionic (

), Piperidine is cationic ( -

pH > 10 (Basic): Anionic Species (-1) . Both nitrogens are neutral; carboxyl is anionic.

Solubility & Lipophilicity

-

Aqueous Solubility: High. The zwitterionic nature at neutral pH and the presence of the pyridine ring (which can H-bond) make the free acid highly soluble in water (>50 mg/mL). The dihydrochloride salt is extremely hygroscopic and freely soluble in water.

-

Lipophilicity (LogP/LogD):

-

LogP (Intrinsic): ~1.1 (Predicted for neutral form).

-

LogD (pH 7.4): ~ -0.5 to 0.0. Due to the zwitterionic character, the effective distribution coefficient at physiological pH is low, indicating it will not passively cross the blood-brain barrier (BBB) without active transport, despite the lipophilic pyridine ring.

-

Solid-State Properties

-

Melting Point: The free acid typically melts with decomposition around 160–170 °C (characteristic of zwitterionic amino acids).

-

Hygroscopicity: The dihydrochloride salt is deliquescent . It must be stored in a desiccator at -20°C to prevent hydrolysis or degradation.

Visualization: Ionization & Structural Logic

The following diagram illustrates the pH-dependent speciation and the chemical logic defining its reactivity.

Caption: pH-dependent ionization states of this compound.

Synthesis & Purity Profiling

For researchers utilizing this compound, understanding its synthetic origin is vital for impurity profiling. The standard industrial route is Reductive Amination .

Synthetic Protocol (Reductive Amination)

-

Reagents: Pipecolic acid (or Ethyl Pipecolate), 3-Pyridinecarboxaldehyde, Sodium Triacetoxyborohydride (STAB).

-

Solvent: Dichloroethane (DCE) or Methanol.

-

Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

-

Workup: If the ester is used, a subsequent hydrolysis step (LiOH/THF) is required to generate the free acid.

Impurity Profile[3]

-

Unreacted Pipecolic Acid: Detectable by Ninhydrin stain (primary/secondary amine) or LC-MS.

-

Pyridine Aldehyde Oxidation: 3-Pyridinecarboxylic acid (Nicotinic acid) may be present if the aldehyde starting material was oxidized.

-

Boron Salts: Residual inorganic salts from the reducing agent if workup is incomplete.

Analytical Characterization

To validate the identity and purity of this compound, the following analytical methods are recommended.

HPLC Method (HILIC Mode)

Due to its high polarity and zwitterionic nature, standard C18 Reverse Phase chromatography often yields poor retention (elutes in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred method.

-

Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC).

-

Mobile Phase: Acetonitrile : Ammonium Acetate buffer (10mM, pH 5.0) [80:20].

-

Detection: UV at 260 nm (Pyridine absorption).

NMR Spectroscopy

-

¹H NMR (D₂O):

-

Pyridine protons: Distinct aromatic signals around 8.5–8.8 ppm (singlet/doublet for protons adjacent to N) and 7.5–8.0 ppm.

-

Benzylic CH₂: A singlet or AB quartet around 3.8–4.2 ppm (depending on pH).

-

Piperidine Ring: Multiplets from 1.5–3.5 ppm.[4] The

-proton (C2-H) usually appears as a doublet of doublets around 3.2–3.5 ppm.

-

Biological & Pharmaceutical Implications[2][5]

Drug Design Relevance

This scaffold is a "privileged structure" in drug discovery.

-

Proline Mimetic: It mimics the turn-inducing properties of proline but with an added basic handle (pyridine) that can reach into deep binding pockets (e.g., S1' pockets of proteases).

-

Target Classes: Often found in inhibitors of Collagenase (MMPs) , Thrombin , and modulators of GABA uptake (related to nipecotic acid derivatives).

Stability & Handling

-

Oxidative Stability: The pyridine ring is susceptible to N-oxidation to form the N-oxide metabolite in vivo or upon prolonged exposure to peroxides.

-

Storage: Store the dihydrochloride salt at -20°C under argon. The free acid is stable at room temperature if kept dry.

References

-

Chemical Identity: this compound.[1][][6] CAS No. 1025019-22-0.[] ChemicalBook & BOC Sciences Catalog Entries. Link

-

pKa Estimation: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Basis for heterocyclic pKa prediction). Link

-

Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. (Standard protocol for N-alkylation of amino acids). Link

-

Pipecolic Acid Properties: NIST Chemistry WebBook, SRD 69. "2-Piperidinecarboxylic acid."[2] (Baseline data for the core scaffold). Link

Sources

- 1. 57899-12-4,7-chloro-2-methyl-2,3-dihydro-1-benzofuran-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. This compound | 1025019-22-0 [amp.chemicalbook.com]

Role of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid as a peptidomimetic building block

Title: Strategic Utilization of 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic Acid as a Functionalized Peptidomimetic Scaffold Subtitle: A Technical Guide to Conformational Constraint and Electronic Tuning in Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the transition from peptide hits to small-molecule leads hinges on the ability to mimic bioactive conformations while improving pharmacokinetic profiles.[1] This compound (N-(3-pyridylmethyl)pipecolic acid) represents a "privileged scaffold" that addresses this challenge.

This guide analyzes its dual role:

-

Structural Constraint: The pipecolic acid core acts as a rigid proline homolog, inducing

-turn geometries. -

Electronic Vectoring: The 3-pyridylmethyl tail provides a precise hydrogen-bond acceptor site and modulates lipophilicity (logP) compared to traditional benzyl substituents.

Structural & Mechanistic Analysis

The Pipecolic Core: Beyond Proline

While proline is the standard for inducing turns in peptide chains, it often lacks the steric bulk required to fill hydrophobic pockets in receptors (e.g., GPCRs, FKBP). The piperidine-2-carboxylic acid (pipecolic acid) ring expands the cycle size from 5 to 6, altering the puckering parameters and the

-

Conformational Lock: The six-membered ring favors a chair conformation, restricting the N-C

bond rotation. This is critical for freezing the bioactive conformation of a ligand. -

Cis/Trans Isomerism: Like proline, N-substituted pipecolic acids exhibit cis/trans isomerization of the amide bond, a feature often exploited to switch between active and inactive receptor states.

The Pyridin-3-ylmethyl Advantage

The N-alkylation with a 3-pyridylmethyl group is not merely a steric cap; it is a functional modification.

| Feature | Benzyl Analog (Traditional) | 3-Pyridylmethyl Analog (Target) | Impact on Drug Design |

| Electronic Nature | Hydrophobic / Inert | Enables interaction with Ser/Thr/Tyr residues or structural water molecules. | |

| Basicity (pK | N/A | Pyridine N | Modulates solubility at physiological pH without introducing a permanent positive charge. |

| Coordination | Metal Chelator (Zn | Critical for metalloprotease (MMP, TACE) inhibitors. | |

| Metabolism | CYP oxidation prone | Reduced lipophilicity | Lowers logP, potentially reducing metabolic clearance. |

Applications in Drug Discovery

GPCR Antagonists (Chemokine Receptors)

N-substituted piperidines are ubiquitous in CCR5 and CCR2 antagonist design. The 1-(pyridin-3-ylmethyl) moiety often serves as an "anchor" that binds to accessory pockets within the transmembrane bundle, providing selectivity over homologous receptors.

FKBP12/FKBP51 Ligands

Pipecolic acid is the core residue of Rapamycin and FK506. Synthetic analogs replacing the macrocycle with smaller N-substituents (like the 3-pyridylmethyl group) have been explored to create "bump-hole" selectivity for specific FKBP isoforms (e.g., FKBP51 vs. FKBP52), crucial for treating stress-related disorders.

Metalloprotease Inhibition

In the design of TACE (ADAM17) or MMP inhibitors, the carboxylic acid binds the catalytic zinc, while the pyridine nitrogen can form a secondary interaction with the S1' pocket, enhancing potency and selectivity.

Experimental Workflow: Synthesis & Validation

Synthesis Protocol: Reductive Amination

Standard Operating Procedure (SOP) for the synthesis of this compound.

Reagents:

-

(S)-Piperidine-2-carboxylic acid (Pipecolic acid)[2]

-

3-Pyridinecarboxaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) / Methanol (MeOH)

-

Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Pre-complexation: Dissolve (S)-pipecolic acid (1.0 eq) in dry DCM/MeOH (4:1 ratio). Add 3-pyridinecarboxaldehyde (1.1 eq) and catalytic AcOH (0.1 eq). Stir at room temperature for 1 hour to form the iminium ion species.

-

Expert Insight: The addition of MeOH is crucial for solubilizing the zwitterionic amino acid.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

-

Why STAB? It is milder than NaCNBH

and avoids toxic cyanide byproducts, while being selective for imines over aldehydes.

-

-

Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target mass: [M+H]

-

Workup: Quench with saturated NaHCO

. Extract aqueous layer with DCM (3x).-

Note: The product is amphoteric. If extraction is poor, adjust pH to ~6 (isoelectric point) and use n-butanol or purify directly via ion-exchange chromatography (Dowex 50W).

-

-

Purification: Recrystallize from EtOH/Et

O or purify via reverse-phase HPLC (C18, H

Self-Validating QC Criteria

-

NMR Verification: The methylene protons between the pyridine and piperidine nitrogen should appear as a singlet (or AB quartet if chiral influence is strong) around

3.5–4.0 ppm. -

Chiral Integrity: Use chiral HPLC to ensure no racemization occurred at the C2 position during the reductive amination (enantiomeric excess > 98%).

Visualization: Mechanism of Action & Workflow

Diagram: The "Functionalized Constraint" Concept

This diagram illustrates how the molecule bridges the gap between conformational rigidity and receptor interaction.

Caption: The pipecolic core freezes the peptide backbone geometry, while the pyridyl tail extends to engage distal residues via hydrogen bonding.

Diagram: Synthesis Decision Tree

A logic flow for synthesis and troubleshooting.

Caption: Decision tree for the reductive amination synthesis, highlighting the critical solubility step.

Data Summary: Physicochemical Profile

| Property | Value / Description | Relevance |

| Molecular Weight | 220.27 g/mol | Fragment-like, ideal for FBDD. |

| cLogP | ~1.2 | Optimal for oral bioavailability (Rule of 5). |

| H-Bond Acceptors | 4 (COOH + 2 N) | High interaction potential. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding. |

| pKa (Pyridine) | ~5.2 | Partially ionized at acidic pH (lysosome/inflamed tissue). |

References

-

Vertex AI Search. (2025). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. ResearchGate.

-

National Institutes of Health (NIH). (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. PubMed.

-

BOC Sciences. (n.d.). This compound Product Page.

-

MDPI. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design.

-

Sigma-Aldrich. (n.d.). (R)-(-)-3-Piperidinecarboxylic acid Properties (Reference for Pipecolic Core).

Sources

A Senior Application Scientist's Guide to Pyridine-Substituted Amino Acids in Medicinal Chemistry

Abstract

The incorporation of non-proteinogenic amino acids into peptide and small molecule scaffolds represents a cornerstone of modern medicinal chemistry. Among these, pyridine-substituted amino acids, or pyridylalanines, have emerged as a class of exceptional value. This technical guide provides an in-depth comparative analysis of 2-, 3-, and 4-pyridylalanines, detailing their unique electronic and conformational properties. We will explore the strategic rationale behind their deployment in drug design, covering their roles as peptidomimetics, metal-chelating agents, and versatile building blocks. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive reference to authoritative sources.

The Strategic Imperative for Non-Canonical Amino Acids

In the landscape of drug discovery, the 20 proteinogenic amino acids offer a foundational but limited chemical space. The strategic incorporation of unnatural amino acids (UAAs) provides a powerful toolkit to modulate the physicochemical and pharmacological properties of therapeutic candidates.[1] UAAs are instrumental in developing peptide and peptidomimetic drugs with enhanced target selectivity and optimized characteristics.[1] Pyridine-substituted amino acids, a prominent class of UAAs, exemplify this principle by introducing a heteroaromatic pyridine ring, which imparts unique structural and electronic features.[2][3]

The Pyridine Moiety: A Privileged Heterocycle in Drug Design

The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for π-π stacking interactions, both of which are critical for molecular recognition at biological targets. Furthermore, the basicity of the pyridine nitrogen enhances aqueous solubility, a desirable property for many drug candidates.[4]

The position of the nitrogen atom within the pyridine ring significantly influences the electronic distribution and, consequently, the molecule's properties. This leads to distinct behaviors among the 2-, 3-, and 4-pyridylalanine isomers.

A Comparative Analysis of Pyridylalanine Isomers

The three main isomers of pyridylalanine—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—each offer a unique set of properties that can be leveraged in drug design.[3]

Synthesis of Pyridylalanines

The synthesis of pyridylalanines can be achieved through various methods. A common approach involves the diethyl acetamidomalonate condensation with the corresponding pyridylmethyl halide, followed by hydrolysis and decarboxylation.[6][7] Enzymatic resolution or asymmetric synthesis techniques are then employed to obtain the desired enantiomerically pure amino acid.[6][8] The resulting free amino acids can be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to make them suitable for solid-phase peptide synthesis.[6][9][10][11]

Conformational Properties

The conformational preferences of amino acid side chains play a crucial role in determining the three-dimensional structure and biological activity of peptides and proteins. The introduction of a bulky, aromatic pyridine ring restricts the conformational freedom of the side chain. The dihedral angle, which describes the rotation around the Cα-Cβ bond, is a key parameter in conformational analysis.[12] The position of the nitrogen atom in the pyridyl ring influences these preferences through steric and electronic effects. While detailed conformational analysis often requires advanced techniques like NMR spectroscopy and X-ray crystallography, general trends can be inferred from the structural and electronic properties of the isomers.[13][14][15][16]

Positional Isomers: A Head-to-Head Comparison

| Property | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine |

| Nitrogen Position | Adjacent to the side chain | Meta to the side chain | Para to the side chain |

| Basicity (pKa of Pyridine N) | More basic due to proximity of the electron-donating side chain | Less basic | Intermediate basicity |

| Metal Chelation | Strong bidentate chelation involving the pyridine nitrogen and the amino acid backbone | Weaker, potentially monodentate chelation | Weaker, potentially monodentate chelation |

| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor | Acts as a hydrogen bond acceptor | Acts as a hydrogen bond acceptor |

| Key Applications | Metalloenzyme inhibitors, Catalysis | Peptidomimetics, Enhancing solubility | Peptidomimetics, Bioconjugation |

Strategic Applications in Medicinal Chemistry

The unique properties of pyridylalanines have led to their widespread use in various areas of drug discovery.

Peptidomimetics: Engineering Stability and Affinity

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability.[17][18] The incorporation of pyridylalanines into peptide sequences is a powerful strategy to create potent and stable peptidomimetics.[19] For instance, replacing natural aromatic amino acids like phenylalanine or tyrosine with 3- or 4-pyridylalanine has been shown to enhance the aqueous solubility and stability of glucagon analogues without compromising their biological activity.[20][21][22]

Workflow for Designing Peptidomimetics with Pyridylalanines

Caption: A logical workflow for the rational design of peptidomimetics incorporating pyridylalanines.

Metal Chelation: Targeting Metalloenzymes

Approximately one-third of all proteins are metalloproteins, which require metal ions for their function.[23][24] Metalloenzymes, a subclass of metalloproteins, are critical drug targets in various diseases, including cancer and cardiovascular disorders.[23] The pyridine ring, particularly in the 2-position, can act as a potent metal-binding group.[25] The nitrogen atom of the pyridine ring and the amino and carboxyl groups of the amino acid backbone can coordinate with the metal ion in the enzyme's active site, leading to potent inhibition.[26][27] This makes 2-pyridylalanine a valuable building block for designing selective metalloenzyme inhibitors.[23]

Signaling Pathway of Metalloenzyme Inhibition

Caption: Inhibition of a metalloenzyme by a pyridylalanine-containing inhibitor through metal chelation.

Versatile Building Blocks in Combinatorial Chemistry

Pyridylalanines serve as important building blocks in the synthesis of diverse and complex organic molecules for drug discovery.[2] Their unique structural and functional properties make them valuable components in combinatorial libraries, enabling the rapid generation of a large number of compounds for high-throughput screening.[10][28] Furthermore, the pyridine moiety can be readily functionalized, allowing for further diversification of the chemical space.[29]

Experimental Protocols

Synthesis of Boc-L-3-pyridylalanine

This protocol describes the protection of L-3-pyridylalanine with a Boc group, a common step in preparing it for peptide synthesis.[9]

Materials:

-

L-3-pyridylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Anhydrous potassium carbonate

-

1,4-Dioxane

-

Water

-

Citric acid

-

Sodium chloride

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Ether

Procedure:

-

Suspend L-3-pyridylalanine (54 mmol) in water (50 ml) and cool in an ice bath.

-

Add anhydrous potassium carbonate (54 mmol) to the stirred suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate (82 mmol) in 1,4-dioxane (25 ml) over 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous solution with ethyl acetate (2 x 20 ml) to remove any unreacted Boc anhydride.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride.

-

Extract the product with ethyl acetate (5 x 20 ml).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate to a low volume under reduced pressure until crystallization begins.

-

Cool the mixture at 0°C for 1 hour to complete crystallization.

-

Collect the crystals by filtration, wash with ether, and dry to obtain Boc-L-3-pyridylalanine.[9]

Characterization of Pyridine-Substituted Amino Acids

The successful synthesis and purity of pyridylalanines and their derivatives must be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.[30] Specific chemical shifts and coupling patterns will be indicative of the pyridine ring and the amino acid backbone.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its identity.[31][32]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate enantiomers if a chiral column is used.[32][33] The retention time is a characteristic property of the compound under specific chromatographic conditions.

Conclusion and Future Perspectives

Pyridine-substituted amino acids are a versatile and valuable class of building blocks in medicinal chemistry. Their unique electronic and conformational properties, which can be fine-tuned by altering the position of the nitrogen atom in the pyridine ring, offer a powerful tool for modulating the pharmacological properties of drug candidates. From enhancing the stability and solubility of peptidomimetics to enabling the design of potent metalloenzyme inhibitors, the applications of pyridylalanines are vast and continue to expand. Future research in this area will likely focus on the development of novel synthetic methodologies for accessing a wider range of substituted pyridylalanines and their incorporation into new therapeutic modalities, such as antibody-drug conjugates and targeted protein degraders. The continued exploration of this privileged scaffold promises to yield new and improved therapies for a wide range of diseases.

References

-

Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-(4-Pyridyl)-L-alanine as a Key Building Block in Medicinal Chemistry. Retrieved from [Link]

-

Mroz, P. A., Perez-Tilve, D., Liu, F., Gelfanov, V., DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8068. [Link]

-

ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF. Retrieved from [Link]

-

Al-bogami, A. S., Al-Malki, J. S., & El-Sharkawy, M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. BioMed Research International, 2023, 8860166. [Link]

-

Mroz, P. A., Perez-Tilve, D., Liu, F., Gelfanov, V., DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8068. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. Retrieved from [Link]

-

Sullivan, P. T., Kester, M., & Norton, S. J. (1973). Synthesis and study of pyridylalanine N-oxides. Journal of Medicinal Chemistry, 16(8), 958–959. [Link]

-

Lodi, A., Ni, F., & Wysocki, V. H. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982–987. [Link]

-

Sullivan, P. T., Kester, M., & Norton, S. J. (1973). Synthesis and study of pyridylalanine N-oxides. Journal of Medicinal Chemistry, 16(8), 958–959. [Link]

-

ResearchGate. (n.d.). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. Retrieved from [Link]

-

Journal of Chemical Reviews. (2022). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]

-

Kvasnica, M., Soural, M., & Hlaváč, J. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2929–2939. [Link]

-

Royal Society of Chemistry. (2024). Synthesis of metal-binding amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]

-

Abraham, D. J., Mehanna, A. S., & Williams, F. L. (1984). Synthesis of pyridine derivatives of L-phenylalanine as antisickling reagents. Journal of Medicinal Chemistry, 27(5), 596–600. [Link]

-

Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

-

Bartling, C. R. O., Provis, J. P., Mobli, M., & Clark, R. J. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1–13. [Link]

-

ResearchGate. (n.d.). Synthesis of a new metal chelating amino acid: Terpyridyl-alanine. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Retrieved from [Link]

-

T. M. L. (2014). Investigating the Selectivity of Metalloenzyme Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 125–130. [Link]

-

ResearchGate. (n.d.). (PDF) Pyridyl‑Ala Modified Cyclic Hexapeptides: In‑Vitro and In‑Vivo Profiling for Oral Bioavailability. Retrieved from [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. [Link]

-

Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(2). [Link]

-

Singh, Y., Sharma, R., & Kumar, V. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Lätti, S., Viklund, I., & Oksanen, E. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 21(10), 1649–1656. [Link]

-

Aapptec. (n.d.). Fmoc-3-Pal-OH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-3-(4-Pyridyl)-alanine in Agrochemicals: Properties and Applications. Retrieved from [Link]

-

Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

Kang, Y. K., & Park, H. S. (2001). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of Organic Chemistry, 66(26), 8863–8871. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

-

Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

MDPI. (2021). The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. Retrieved from [Link]

-

YouTube. (2020). Conformational analysis of rigid molecules. Retrieved from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Boc-3-(3-吡啶基)-丙氨酸 ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mr.copernicus.org [mr.copernicus.org]

- 14. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 16. youtube.com [youtube.com]

- 17. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rroij.com [rroij.com]

- 19. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. peptide.com [peptide.com]

- 23. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases [mdpi.com]

- 25. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. chemimpex.com [chemimpex.com]

- 29. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 31. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. applications.emro.who.int [applications.emro.who.int]

- 33. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Technical Monograph: Bioavailability & Metabolic Stability of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

This technical guide provides an in-depth analysis of the bioavailability and metabolic stability of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid . This molecule, a structural hybrid of a pipecolic acid core and a 3-picolyl side chain, presents unique ADME (Absorption, Distribution, Metabolism, Excretion) challenges typical of zwitterionic, nitrogen-rich heterocycles.

The following analysis synthesizes physicochemical first principles with established metabolic pathways for pyridine and piperidine scaffolds.

Executive Summary

This compound (also known as N-(3-picolyl)pipecolic acid) is a zwitterionic small molecule. Its pharmacological interest often lies in its structural similarity to Nipecotic Acid (a GABA uptake inhibitor) and Pipecolic Acid (a lysine metabolite and core scaffold for local anesthetics and sEH inhibitors).

-

Bioavailability Classification: Likely BCS Class III (High Solubility, Low Permeability).

-

Primary Stability Liability: Oxidative N-dealkylation at the methylene linker and Pyridine N-oxidation.

-

Key Challenge: The zwitterionic nature at physiological pH creates a significant barrier to passive membrane diffusion, particularly for Blood-Brain Barrier (BBB) penetration, unless facilitated by specific transporters (e.g., PAT1).

Physicochemical Profile & Permeability Logic

To understand the bioavailability of this compound, one must first analyze its ionization state. The molecule contains a basic tertiary amine (piperidine nitrogen) and an acidic carboxylic acid.

Ionization and Zwitterionic Character

At physiological pH (7.4), the compound exists primarily as a zwitterion.

-

Acidic Moiety (COOH): pKa ≈ 3.5 – 4.0 (Deprotonated to COO⁻).

-

Basic Moiety (Tertiary Amine): pKa ≈ 8.5 – 9.5 (Protonated to NH⁺).

-

Pyridine Nitrogen: pKa ≈ 5.2 (Mostly uncharged at pH 7.4).

Implication: The net neutral charge of the zwitterion disguises high polarity. The high desolvation energy required to move the charged centers into the lipid bilayer results in a low distribution coefficient (LogD).

Calculated Physicochemical Data

| Parameter | Estimated Value | Impact on Bioavailability |

| MW | 220.27 g/mol | Favorable (Low MW aids diffusion). |

| LogP (Octanol/Water) | ~ 1.2 (Neutral form) | Moderate lipophilicity if uncharged. |

| LogD (pH 7.4) | -1.5 to -0.5 | Critical Barrier. Indicates poor passive permeability. |

| TPSA | ~ 50-60 Ų | Good, but misleading due to charge state. |

| H-Bond Donors | 1 (COOH/NH+) | Low. |

| H-Bond Acceptors | 4 | Moderate. |

Absorption Mechanism

Due to the low LogD, passive transcellular diffusion is inefficient.

-

Oral Bioavailability: Predicted to be low (<30%) unless the compound is a substrate for the Proton-coupled Amino acid Transporter 1 (PAT1) or Peptide Transporter 1 (PEPT1) in the gut.

-

BBB Penetration: Zwitterions generally do not cross the BBB. If this compound targets CNS receptors (e.g., GABA transporters), it likely requires a "Trojan Horse" strategy (prodrug esterification) or active transport.

Metabolic Stability Profile

The metabolic fate of this compound is dictated by three "soft spots": the methylene linker, the pyridine ring, and the carboxylic acid.

Phase I Metabolism (Oxidative)

A. N-Dealkylation (The Major Liability)

The methylene bridge connecting the pyridine and piperidine rings is highly susceptible to Cytochrome P450 (CYP) mediated hydroxylation.

-

Mechanism: CYP enzymes (likely CYP3A4 or CYP2D6) hydroxylate the benzylic carbon (α-carbon).

-

Result: The resulting carbinolamine intermediate is unstable and spontaneously collapses, cleaving the molecule into Pipecolic Acid and Pyridine-3-carboxaldehyde (which is further oxidized to Nicotinic Acid).

B. Pyridine N-Oxidation

The pyridine nitrogen is a nucleophilic center susceptible to oxidation.

-

Enzymes: CYP450s and Flavin-containing Monooxygenases (FMOs) .

-

Product: 1-(pyridin-3-ylmethyl-N-oxide)piperidine-2-carboxylic acid. This metabolite is more polar and typically excreted renally.

C. Pyridine Ring Oxidation (C-Oxidation)

Unlike phenyl rings, the electron-deficient pyridine ring is susceptible to nucleophilic attack by Aldehyde Oxidase (AO) .

-

Reaction: Oxidation at the 2-, 4-, or 6-position of the pyridine ring to form a pyridone.

-

Significance: AO metabolism is a common cause of clinical failure because it is not detected in standard microsome assays (which lack cytosolic AO).

Phase II Metabolism (Conjugative)

-

Glucuronidation: The carboxylic acid at position 2 is a candidate for acyl-glucuronidation by UGT enzymes . However, steric hindrance from the adjacent bulky piperidine ring may reduce the rate compared to less substituted acids.

Visualization: Metabolic Pathways[1]

The following diagram illustrates the predicted metabolic tree for the compound, highlighting the critical cleavage pathway.

Caption: Predicted metabolic map showing the central liability of N-dealkylation (center) and competitive ring oxidation pathways.

Experimental Validation Protocols

To confirm the theoretical profile above, the following self-validating experimental workflows are recommended.

Protocol: PAMPA-BBB (Permeability)

Objective: Determine if the zwitterion can cross the blood-brain barrier via passive diffusion.

-

Preparation: Prepare a 10 mM stock of the compound in DMSO.

-

Donor Plate: Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4). Add 200 µL to the donor wells of a PAMPA sandwich plate (coated with porcine brain lipid extract).

-

Acceptor Plate: Add 200 µL of PBS to the acceptor wells.

-

Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

-

Quantification: Separate plates. Analyze both donor and acceptor concentrations using LC-MS/MS.

-

Calculation: Calculate the Effective Permeability (

).-

Validation Criteria: High permeability markers (e.g., Verapamil) must show

cm/s. Theophylline (low permeability) must show

-

Protocol: Metabolic Stability (S9 Fraction vs. Microsomes)

Objective: Distinguish between CYP metabolism and Aldehyde Oxidase (AO) metabolism.

-

Rationale: Microsomes contain CYPs but lack cytosolic AO. S9 fractions contain both. If stability is high in microsomes but low in S9, AO metabolism is implicated.

Workflow:

-

Incubation System:

-

Arm A: Human Liver Microsomes (HLM) + NADPH (Tests CYP/FMO).

-

Arm B: Human Liver S9 Fraction + NADPH (Tests CYP/FMO/AO).

-

Arm C: Human Liver S9 Fraction + AO Inhibitor (Hydralazine) (Confirms AO).

-

-

Reaction: Incubate 1 µM test compound at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent depletion and appearance of +16 Da (Oxidation) or -107 Da (Loss of pyridine ring) peaks.

-

Data Processing: Plot ln(concentration) vs. time to determine intrinsic clearance (

).

Visualization: Stability Workflow